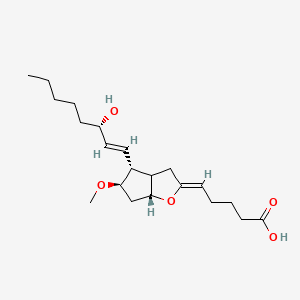
7-Chloro-3-hydrazino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-3-hydrazino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one is a compound belonging to the benzodiazepine class. Benzodiazepines are well-known for their wide range of biological activities, including anxiolytic, anticonvulsant, sedative, and muscle relaxant properties . This compound, in particular, has been studied for its potential therapeutic applications and unique chemical properties.
Vorbereitungsmethoden
The synthesis of 7-chloro-3-hydrazino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one can be achieved through various synthetic routes. One common method involves the reaction of 2-amino-5-chlorobenzophenone with glycine ester hydrochloride under specific conditions . Another method includes the Michael addition reaction of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-ones with fumaric esters . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
7-Chloro-3-hydrazino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve nucleophiles such as amines or alcohols. Major products formed from these reactions include derivatives with modified functional groups, which can exhibit different biological activities.
Wissenschaftliche Forschungsanwendungen
This compound has been extensively studied for its applications in various fields of scientific research. In chemistry, it is used as a precursor for the synthesis of other benzodiazepine derivatives . In biology and medicine, it has been investigated for its potential therapeutic effects, including its role as an anxiolytic and anticonvulsant agent . Additionally, it has applications in the pharmaceutical industry for the development of new drugs with improved efficacy and safety profiles.
Wirkmechanismus
The mechanism of action of 7-chloro-3-hydrazino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one involves its interaction with the central nervous system. It binds to specific receptors in the brain, enhancing the inhibitory effects of gamma-aminobutyric acid (GABA), a neurotransmitter that reduces neuronal excitability . This leads to its anxiolytic, sedative, and anticonvulsant effects. The molecular targets and pathways involved include GABA receptors and related signaling pathways.
Vergleich Mit ähnlichen Verbindungen
7-Chloro-3-hydrazino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one can be compared with other benzodiazepine compounds such as diazepam, chlordiazepoxide, and flurazepam . While all these compounds share a similar core structure, they differ in their substituents and functional groups, leading to variations in their pharmacological properties. For example, diazepam is widely used as an anxiolytic and muscle relaxant, while chlordiazepoxide is known for its anxiolytic and sedative effects . The unique hydrazino group in this compound distinguishes it from other benzodiazepines, potentially offering different therapeutic benefits.
Eigenschaften
CAS-Nummer |
75878-00-1 |
|---|---|
Molekularformel |
C15H13ClN4O |
Molekulargewicht |
300.74 g/mol |
IUPAC-Name |
7-chloro-3-hydrazinyl-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C15H13ClN4O/c16-10-6-7-12-11(8-10)13(9-4-2-1-3-5-9)19-14(20-17)15(21)18-12/h1-8,14,20H,17H2,(H,18,21) |
InChI-Schlüssel |
AHUPOOZODGRLCX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


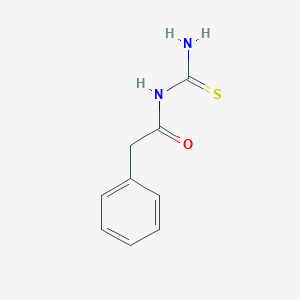
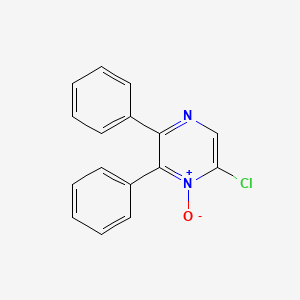


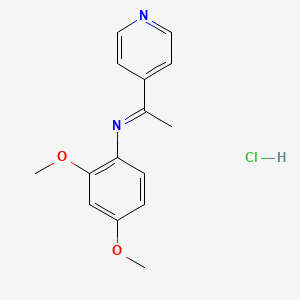
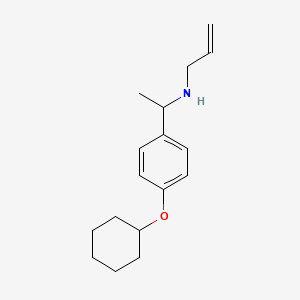
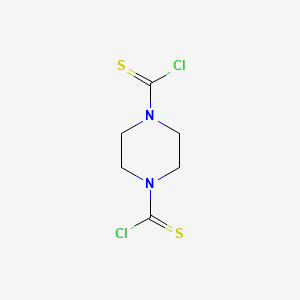
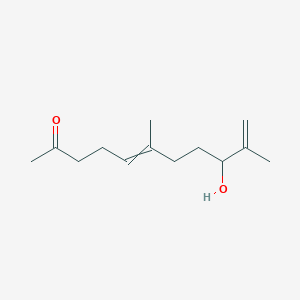
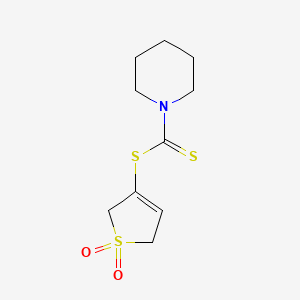
![3-Amino-5-[(morpholin-4-yl)methyl]-1,3-oxazol-2(3H)-one](/img/structure/B14445949.png)
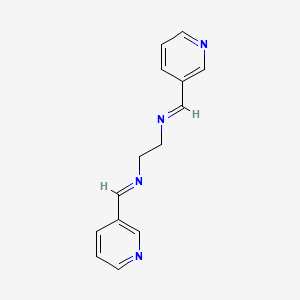
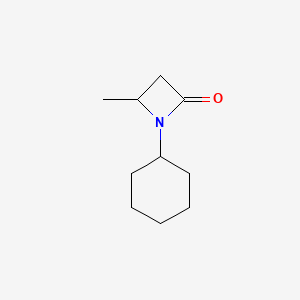
![({[(3,3-Dimethylcyclohex-1-en-1-yl)methyl]sulfanyl}methyl)(trimethyl)silane](/img/structure/B14445977.png)
